Chiral Purity Defines Target Engagement: (S)- versus (R)-Enantiomer and Racemate of the Pyridin-2-yl-ethyl Valinamide Series
CCR5 antagonist pharmacophore models require a defined (S)-configuration at both the valine α-carbon and the 1-pyridin-2-yl-ethyl substituent for productive binding [1]. The target compound, CAS 1354025-73-2, is specified as the (2S) enantiomer with a controlled stereocenter . By contrast, the (R)-epimer or the racemate (commonly available as lower-cost alternatives) presents the pyridine ring in a divergent orientation, which is predicted to reduce CCR5 binding affinity by >10-fold based on structurally homologous cyclopropyl CCR5 antagonist series where single epimer inversion increased IC50 from 6.3 nM to >1000 nM [2].
| Evidence Dimension | Predicted CCR5 binding affinity (IC50) as a function of stereochemistry |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1354025-73-2): predicted IC50 ≤ 100 nM based on class-consistent pharmacophore alignment [1] |
| Comparator Or Baseline | (R)-epimer or racemate: predicted IC50 > 1 µM in cyclopropyl CCR5 antagonist series [2] |
| Quantified Difference | Predicted >10-fold loss in binding affinity upon chiral inversion [2] |
| Conditions | Inferred from CCR5 binding assays of cyclopropyl amide patent series; experimental confirmation for this specific compound is pending [1][2] |
Why This Matters
Procurement of the stereochemically defined (S)-enantiomer (CAS 1354025-73-2) is essential to maintain the pharmacophore geometry required for CCR5 hit validation, whereas the racemate or wrong enantiomer would generate false-negative screening results.
- [1] Zhang, H. (2012) Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] WO2004055010A2 (2004) Cyclopropyl compounds as CCR5 antagonists. Example compounds demonstrate >100-fold IC50 shift with stereochemical inversion. View Source
